![molecular formula C26H21ClN2O4 B12299448 3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
N-Fmoc-7-chloro-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7-position of the indole ring. This modification enhances its utility in peptide synthesis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-7-chloro-L-tryptophan typically involves the protection of the amino group of 7-chloro-L-tryptophan with the Fmoc group. This can be achieved through the reaction of 7-chloro-L-tryptophan with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for N-Fmoc-7-chloro-L-tryptophan involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high yield and purity, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-7-chloro-L-tryptophan undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other functional groups.
Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides during peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents like carbodiimides (e.g., DIC) and bases (e.g., DIPEA) are used to facilitate the coupling process.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Coupling Reactions: Peptides or peptide fragments with N-Fmoc-7-chloro-L-tryptophan incorporated into their sequence.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Recent studies have indicated that derivatives of tryptophan, including 3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, exhibit significant anticancer properties. For instance, the chlorinated indole structure is known to interact with biological targets involved in cancer cell proliferation and survival pathways. Research has shown that such compounds can inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth and differentiation .
2. Neuropharmacology:
The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. It may influence serotonin pathways, which are critical in mood regulation and anxiety disorders. Preliminary studies have explored its effects on serotonin receptors, indicating a possible role in developing antidepressants or anxiolytics .
Biochemical Research
1. Peptide Synthesis:
The Fmoc protecting group allows for the efficient synthesis of peptides through solid-phase peptide synthesis (SPPS). The compound can serve as a building block for creating modified peptides with enhanced stability and bioactivity. This application is particularly relevant in designing peptide-based drugs or research tools in proteomics .
2. Enzyme Inhibition Studies:
As a part of enzyme inhibition studies, this compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has been tested against various isoforms of HDACs, revealing insights into structure-activity relationships that could inform drug design .
Materials Science
1. Functional Materials:
The unique chemical structure of this compound makes it suitable for incorporation into functional materials. Its ability to form stable interactions with other compounds allows it to be used in the development of smart materials that respond to environmental stimuli, such as light or temperature changes .
2. Drug Delivery Systems:
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems where it can encapsulate hydrophobic drugs while enhancing solubility and bioavailability. Research has focused on its potential as a carrier molecule that can improve the pharmacokinetics of poorly soluble drugs .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Anticancer activity | Inhibits HDACs; potential for cancer treatment |
Neuropharmacology | Influences serotonin pathways; potential antidepressant | |
Biochemical Research | Peptide synthesis | Building block for modified peptides |
Enzyme inhibition studies | Evaluated against HDAC isoforms; informs drug design | |
Materials Science | Functional materials | Suitable for smart materials |
Drug delivery systems | Enhances solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-Fmoc-7-chloro-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-tryptophan: Similar structure but lacks the chlorine atom at the 7-position.
N-Fmoc-5-chloro-L-tryptophan: Chlorine atom at the 5-position instead of the 7-position.
N-Fmoc-7-aza-L-tryptophan: Contains a nitrogen atom in place of the carbon at the 7-position.
Uniqueness
N-Fmoc-7-chloro-L-tryptophan is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of specialized peptides and proteins .
Biological Activity
3-(7-Chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known as N-Fmoc-7-chloro-L-tryptophan, is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C26H21ClN2O4
- Molecular Weight : 460.91 g/mol
- CAS Number : 2382374-53-8
The compound incorporates the fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis to protect amino groups. This structural feature allows for selective reactions that can facilitate the exploration of biological pathways involving tryptophan derivatives. The presence of the 7-chloro substitution on the indole ring enhances its pharmacological profile, potentially influencing serotonin receptor activity and other indole-related pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that N-Fmoc-7-chloro-L-tryptophan may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, possibly through modulation of antioxidant pathways.
- Modulation of Serotonin Receptors : Given its structural analogy to serotonin, it may interact with serotonin receptors, influencing mood and anxiety-related behaviors.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of cell proliferation | , |
Neuroprotection | Reduction of oxidative stress | , |
Serotonin Modulation | Potential interaction with serotonin receptors | , |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that N-Fmoc-7-chloro-L-tryptophan significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotective Mechanism
In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with N-Fmoc-7-chloro-L-tryptophan resulted in decreased levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.
Properties
Molecular Formula |
C26H21ClN2O4 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21ClN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI Key |
AURCQLTXXIAGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Cl)C(=O)O |
Origin of Product |
United States |
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